Lirequinil

Hypnotics Psychomotor Performance Clinical Pharmacology

Researchers studying GABAA receptor pharmacology often face confounding motor sedation when using full agonist hypnotics. Lirequinil (Ro 41-3696) is a partial agonist that selectively promotes sleep EEG patterns while minimizing psychomotor impairment. • 1.5 h post-dose: significantly less psychomotor impairment vs. 10 mg zolpidem (P<0.05) • Memory recall preserved up to 5 mg, unlike zolpidem • Active metabolite Ro 41-3290 (t1/2 ~8 h) enables sustained sleep-maintenance modeling

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
CAS No. 143943-73-1
Cat. No. B1674863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLirequinil
CAS143943-73-1
Synonyms(S)-1-((10-chloro-6,7-dihydro-4-oxo-3-phenyl-4H-benzo(a)quinolizin-1-yl)carbonyl)-3-ethoxypyrrolidine
Ro 41-3696
Ro-41-3696
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
InChIInChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1
InChIKeyCBSWRAUYCIIUEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lirequinil (CAS 143943-73-1): A Non-Benzodiazepine Partial GABAA Agonist for Hypnotic Research Applications


Lirequinil (development code Ro 41-3696) is a quinolizinone derivative that acts as a non-benzodiazepine, orally active partial agonist at the benzodiazepine (BDZ) site of the GABAA receptor [1]. Its partial agonism is designed to mitigate the full agonist-associated disadvantages of classical benzodiazepines while retaining hypnotic efficacy [2]. In human clinical trials, lirequinil demonstrated sleep-promoting effects comparable to the widely used hypnotic zolpidem but with a distinct pharmacodynamic profile characterized by a reduced magnitude of psychomotor impairment and a longer duration of residual effect [3].

Lirequinil's Unique Partial Agonist and Pharmacokinetic Profile Prevents Simple Substitution with Zolpidem or Nitrazepam


Direct substitution of lirequinil with common hypnotics like zolpidem or nitrazepam is scientifically unsound due to fundamental differences in receptor pharmacology and resultant in vivo effects. Lirequinil is a partial agonist at the benzodiazepine receptor, a property that in animal models conferred greater functional selectivity for promoting sleep EEG patterns compared to the full agonist nitrazepam, while minimizing motor impairment [1]. In direct human comparisons, lirequinil produces significantly less psychomotor and memory impairment at 1.5 hours post-dose than the equipotent hypnotic zolpidem [2]. Furthermore, lirequinil has a distinct, longer duration of action and an active metabolite (Ro 41-3290) with an 8-hour half-life, resulting in a unique efficacy-residual effect profile that would be lost with any in-class alternative [3].

Quantitative Differentiation of Lirequinil (Ro 41-3696) from Key Hypnotic Comparators: Head-to-Head Human and Preclinical Data


Lirequinil vs. Zolpidem: Reduced Acute Psychomotor Impairment in Human Subjects

In a double-blind, six-way crossover study in 12 healthy male subjects, lirequinil at doses of 1, 3, 5, and 10 mg was directly compared to 10 mg zolpidem and placebo. The study assessed psychomotor performance (tracking and attention tasks) at 1.5 hours post-dose, a time point relevant for onset of action [1].

Hypnotics Psychomotor Performance Clinical Pharmacology GABA Receptor

Lirequinil vs. Zolpidem: Differential Impact on Memory Function in Humans

In the same head-to-head clinical trial, memory was assessed by word recall at 8 hours post-dose (learning at 1.5 hours). This measures the drug's impact on memory consolidation during sleep [1].

Cognitive Neuroscience Memory Hypnotic Side Effects GABA Receptor

Lirequinil vs. Nitrazepam: Greater Functional Selectivity for Sleep EEG Promotion in Mice

A preclinical study in mice compared the effects of lirequinil, nitrazepam (a full benzodiazepine agonist), and zopiclone on hippocampal EEG. The study aimed to differentiate the compounds' effects on sleep-related brain activity and waking mobility [1].

EEG Sleep Research Pharmaco-EEG Hypnotic Selectivity

Lirequinil's Unique Pharmacokinetic Profile: Parent Compound and Active Metabolite

Lirequinil exhibits a distinct two-component pharmacokinetic profile due to rapid metabolism to an active O-desethyl derivative, Ro 41-3290. This profile was characterized in the first-in-human study and confirmed in elderly subjects [REFS-1, REFS-2].

Pharmacokinetics Drug Metabolism Hypnotics ADME

High-Value Research Applications for Lirequinil (Ro 41-3696) Based on Its Unique Evidence Profile


Investigating GABAA Receptor Partial Agonism in Sleep Architecture Studies

Lirequinil is an ideal tool for dissecting the role of partial versus full agonism at the benzodiazepine site of the GABAA receptor. Its demonstrated functional selectivity for promoting drowsy EEG patterns over impairing waking mobility, as shown in head-to-head mouse studies with the full agonist nitrazepam [1], allows researchers to isolate sleep-promoting effects from general motor sedation. This makes it a superior choice for studies aiming to characterize the 'nonsedative hypnotic' profile originally envisioned for this compound class.

Modeling Hypnotics with Reduced Cognitive and Psychomotor Side Effect Burden

In preclinical and translational research focused on minimizing the next-day cognitive and motor impairment associated with hypnotics, lirequinil serves as a key reference compound. Human trial data directly comparing it to zolpidem provide quantitative evidence that lirequinil, at doses up to 5 mg, lacks the memory-impairing effects seen with zolpidem and induces significantly less acute psychomotor impairment [2]. This profile makes it a valuable positive control or test article in studies developing safer sleep aids.

Studies Requiring a Hypnotic with a Biphasic Pharmacokinetic Profile

Lirequinil's unique pharmacokinetic signature—characterized by rapid absorption of the parent drug (tmax ≈ 1 hour) and a prolonged half-life (≈8 hours) of its active metabolite Ro 41-3290 [3]—distinguishes it from other hypnotics like zolpidem (t1/2 ≈ 2.5 hours). This dual-component PK/PD relationship is particularly relevant for research protocols that require a compound with both a relatively fast onset and a sustained duration of action to model sleep maintenance or to investigate the relationship between active metabolites and residual effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lirequinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.